N-[3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide
Overview
Description
N-[3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzodioxole moiety and a carboxamide group
Mechanism of Action
Target of Action
The primary target of N-[3-(Trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide is the Tyrosine-protein kinase Lck . This enzyme plays a crucial role in the selection and maturation of developing T-cells in the thymus and forms part of the T-cell receptor (TCR) signaling complex.
Mode of Action
It is known to interact with its target, the tyrosine-protein kinase lck . The interaction between the compound and its target may result in changes in the activity of the enzyme, potentially influencing T-cell development and function.
Biochemical Pathways
The compound is likely to affect the T-cell receptor signaling pathway , given its interaction with the Tyrosine-protein kinase Lck This pathway plays a critical role in the immune response, particularly in the activation of T-cells
Pharmacokinetics
It is known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties can significantly impact its bioavailability
Result of Action
Given its target, it is likely that the compound could influence t-cell development and function, potentially impacting the immune response .
Biochemical Analysis
Biochemical Properties
N-[3-(Trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with the p300 histone acetyltransferase enzyme, which is involved in the regulation of gene expression through chromatin remodeling . The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in the biochemical pathways within the cell.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the serotonergic system in mice, leading to antidepressant-like effects . This modulation of the serotonergic system indicates that the compound can influence neurotransmitter levels and receptor activity, thereby impacting cellular communication and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its interaction with the p300 histone acetyltransferase enzyme results in the acetylation of histones, which in turn affects the transcriptional activity of genes . This mechanism highlights the compound’s role in regulating gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antidepressant-like activity in mice . At higher doses, it may cause toxic or adverse effects, including disruptions in normal cellular function and potential toxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in biomedical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the compound undergoes biotransformation through oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Amidation Reaction: The final step involves the reaction of the trifluoromethyl-substituted benzodioxole with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
N-[3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Pharmaceuticals: The compound is studied for its potential use as a drug candidate due to its unique structural features and biological activity.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Agrochemicals: The compound is explored for its potential use in agrochemicals due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(trifluoromethyl)phenyl substituted pyrazole derivatives
- 3-(trifluoromethyl)phenyl isocyanate
- 3-(trifluoromethyl)aniline
Uniqueness
N-[3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide is unique due to the presence of both the trifluoromethyl group and the benzodioxole ring, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO3/c16-15(17,18)10-2-1-3-11(7-10)19-14(20)9-4-5-12-13(6-9)22-8-21-12/h1-7H,8H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKETVCKOOVNOIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349415-13-0 | |
Record name | N-(3-(TRIFLUOROMETHYL)PHENYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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